molecular formula C19H23ClN6O2S B2378501 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-21-5

5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2378501
CAS No.: 941896-21-5
M. Wt: 434.94
InChI Key: JRMKABAEMJMYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with multiple functional groups and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several steps. Here is a generalized synthetic route:

  • Starting Materials: : Begin with commercially available precursors, including a suitable benzamide derivative and pyrazolo[3,4-d]pyrimidine compound.

  • Chlorination and Methoxylation: : Introduction of the chloro and methoxy groups onto the benzene ring is achieved through electrophilic aromatic substitution reactions.

  • Amidation: : Formation of the amide bond is accomplished through the reaction of the benzamide derivative with an appropriate amine, facilitated by coupling reagents like EDC or DCC.

  • Thioether Formation: : The addition of the methylthio group is done using methylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial-scale production would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. Key considerations include:

  • Catalysts and Reagents: : Utilizing efficient and economically viable reagents.

  • Reaction Conditions: : Employing conditions that minimize side reactions and maximize yield.

  • Purification Processes: : Developing robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions can target the aromatic nitro groups or other reducible functionalities, depending on the specific synthetic needs.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are feasible, especially on the aromatic ring or at reactive sites on the pyrazolo[3,4-d]pyrimidine structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride for reduction processes.

  • Coupling Reagents: : Including EDC or DCC for amidation steps.

Major Products

The major products formed depend on the reaction type. For instance, oxidation of the sulfur group yields sulfoxides, while reduction of nitro groups leads to amines.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has diverse applications:

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Investigated for potential interactions with biological targets, possibly serving as a probe in molecular biology studies.

  • Medicine: : Explored for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Industry: : Potential use in the development of advanced materials, such as polymers with specific properties.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.

  • Pathways: : It may influence various biochemical pathways, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

Comparing 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide with similar compounds highlights its uniqueness:

  • Structural Analogues: : Compounds like 4-chloro-2-methoxybenzamide or other pyrazolo[3,4-d]pyrimidine derivatives.

  • Unique Features: : The combination of the chloro, methoxy, and methylthio groups, along with the specific positioning on the pyrazolo[3,4-d]pyrimidine core, provides unique chemical properties and potential biological activities.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2S/c1-4-7-21-16-14-11-23-26(17(14)25-19(24-16)29-3)9-8-22-18(27)13-10-12(20)5-6-15(13)28-2/h5-6,10-11H,4,7-9H2,1-3H3,(H,22,27)(H,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMKABAEMJMYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.